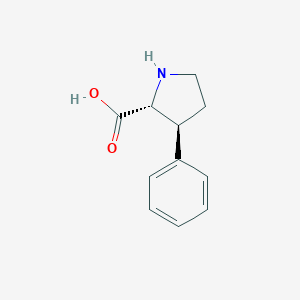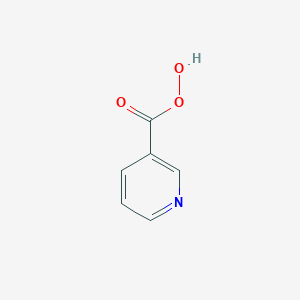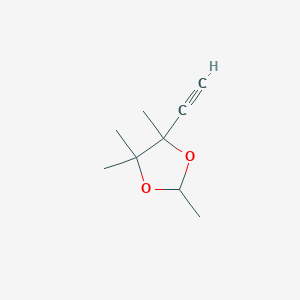
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane, also known as EDT, is a chemical compound that has been studied for its potential applications in various fields of scientific research. This compound has shown promising results in its ability to modify biomolecules, such as proteins and nucleic acids, and has been used in a variety of research studies to investigate its potential effects on biological systems.
作用机制
The mechanism of action of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane is based on its ability to selectively modify cysteine residues in proteins or other biomolecules. 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane contains an ethynyl group that can react with the thiol group of cysteine residues, forming a covalent bond. This reaction can be catalyzed by a variety of catalysts, including palladium or copper catalysts.
生化和生理效应
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been shown to have a variety of biochemical and physiological effects, depending on the specific application and the target biomolecule. In protein modification, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used to introduce fluorescent probes or other functional groups into proteins, allowing for the study of protein structure or function. In nucleic acid labeling, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used to introduce fluorescent probes or other functional groups into DNA or RNA strands, allowing for the study of nucleic acid structure or function. Bioconjugation with 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has also been investigated as a means of attaching various molecules to proteins or other biomolecules, allowing for the study of protein-protein interactions or other biological processes.
实验室实验的优点和局限性
One of the main advantages of using 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in scientific research is its ability to selectively modify specific cysteine residues in proteins or other biomolecules, allowing for the introduction of various functional groups or fluorescent probes. 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane is also relatively easy to synthesize and can be produced in high yields with minimal side reactions. However, one limitation of using 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in lab experiments is its potential toxicity, as it can react with other biomolecules in addition to cysteine residues. Additionally, the use of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in certain applications may require specialized equipment or expertise.
未来方向
There are a variety of future directions for the use of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in scientific research, including the development of new methods for protein modification, nucleic acid labeling, and bioconjugation. Additionally, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane could be investigated for its potential applications in drug delivery or other therapeutic applications. Finally, further research could be conducted to investigate the potential toxicity and safety of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in various applications.
合成方法
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane can be synthesized using a variety of methods, including the reaction of 4,5-dihydroxyl-2,2-dimethyl-1,3-dioxolane with acetylene in the presence of a palladium catalyst. This method has been shown to be effective in producing high yields of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane with minimal side reactions.
科学研究应用
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used in a variety of scientific research applications, including protein modification, nucleic acid labeling, and bioconjugation. In protein modification, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used to selectively modify cysteine residues in proteins, allowing for the introduction of various functional groups or fluorescent probes. In nucleic acid labeling, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used to introduce fluorescent probes or other functional groups into DNA or RNA strands. Bioconjugation with 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has also been investigated as a means of attaching various molecules to proteins or other biomolecules.
属性
CAS 编号 |
122340-75-4 |
|---|---|
产品名称 |
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
4-ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-6-9(5)8(3,4)10-7(2)11-9/h1,7H,2-5H3 |
InChI 键 |
SNJGKYRYOHGDDY-UHFFFAOYSA-N |
SMILES |
CC1OC(C(O1)(C)C#C)(C)C |
规范 SMILES |
CC1OC(C(O1)(C)C#C)(C)C |
同义词 |
1,3-Dioxolane, 4-ethynyl-2,4,5,5-tetramethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



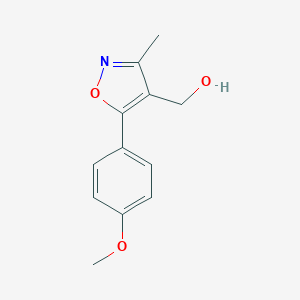
![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)
![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)
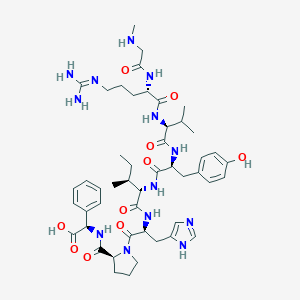
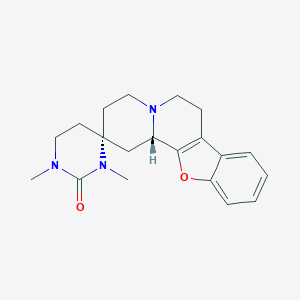
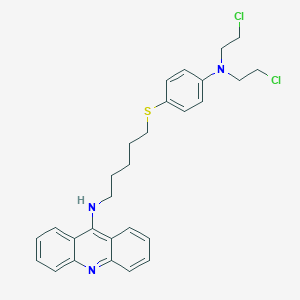
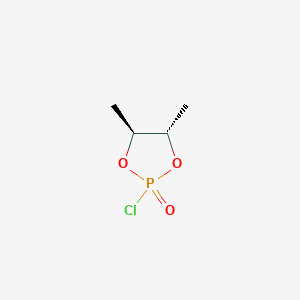
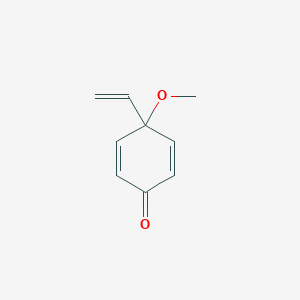
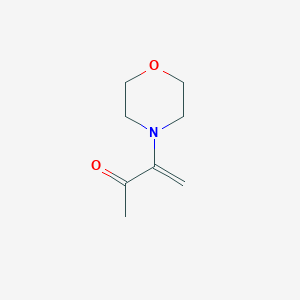
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)

